molecular formula C15H15N3O3S2 B2489673 Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 862974-01-4

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2489673
CAS RN: 862974-01-4
M. Wt: 349.42
InChI Key: KBAYCBZZPYXSES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature. The synthesis processes lead to various derivatives through reactions with cyanoacrylate derivatives and ethoxymethylene-malononitrile under specific conditions, illustrating the compound's versatile reactivity and the potential for generating a wide range of related compounds (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, has been elucidated through single-crystal X-ray diffraction techniques. This analysis highlights the importance of hydrogen bonds in the crystal packing of these compounds, with water molecules acting as both strong hydrogen bond donors and acceptors, emphasizing the structural stability imparted by hydrogen bonding in the crystalline state (Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a compound prepared from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, showcases the compound's ability to undergo transformations with aromatic amines and monosubstituted hydrazines, leading to 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. These transformations indicate the compound's reactivity towards nucleophilic substitution and its potential for further chemical modifications (Albreht et al., 2009).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure, are crucial for understanding the compound's behavior in different states. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate reveals hydrogen-bonded dimers and quartets in its crystalline form, which are significant for the material's stability and solubility (Lynch & Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are illustrated by the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, which involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate. This synthesis, along with its spectroscopic characterization and theoretical (DFT) studies, sheds light on the compound's electronic structure, reactivity, and potential interaction sites for further chemical reactions (Haroon et al., 2018).

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of complex organic compounds. For instance, Mohamed (2014) detailed a convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives. This process underscores the compound's utility in generating a wide range of derivatives for potential applications in medicinal chemistry and materials science (Mohamed, 2014).

Antimicrobial Activity

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate and its derivatives also show promising antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives, showcasing variable and modest antimicrobial activity against bacteria and fungi, which could lead to the development of new antimicrobial agents. This demonstrates the compound's relevance in addressing the growing concern over antibiotic resistance (Patel, Agravat, & Shaikh, 2011).

Biological Evaluation

Further extending its application, Bhoi et al. (2016) focused on the one-pot, microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were evaluated for antibacterial, antioxidant, and antitubercular activities, highlighting the compound's potential in developing new therapeutic agents (Bhoi, Borad, Pithawala, & Patel, 2016).

properties

IUPAC Name

ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-4-21-13(19)12-8(2)16-14(23-12)18-15-17-11-9(20-3)6-5-7-10(11)22-15/h5-7H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYCBZZPYXSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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